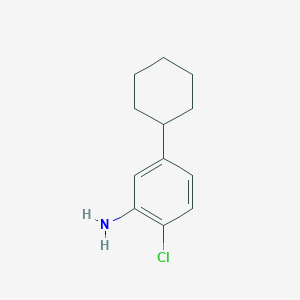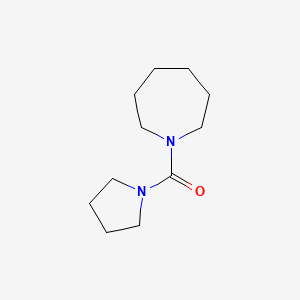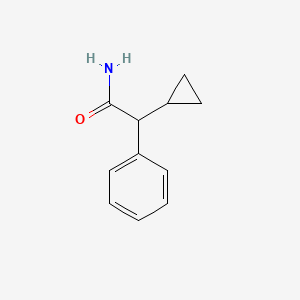
(2-Methoxy-3,4-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-3,4-dimethylphenyl)boronic acid, also known as MDMB, is an organic compound that belongs to the class of boronic acids. It is widely used in scientific research due to its unique properties, including its ability to form reversible covalent bonds with diols and its ability to act as a Lewis acid catalyst.
Mécanisme D'action
(2-Methoxy-3,4-dimethylphenyl)boronic acid is known to act as a Lewis acid catalyst, which means it can accept a pair of electrons from a Lewis base. This property makes it useful in various chemical reactions, including the formation of covalent bonds between boronic acids and diols. (2-Methoxy-3,4-dimethylphenyl)boronic acid can also act as a base in certain reactions, accepting a proton from an acid.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (2-Methoxy-3,4-dimethylphenyl)boronic acid, as it is primarily used in scientific research and not for medicinal purposes. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Methoxy-3,4-dimethylphenyl)boronic acid is its ability to form reversible covalent bonds with diols, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, one limitation of (2-Methoxy-3,4-dimethylphenyl)boronic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving (2-Methoxy-3,4-dimethylphenyl)boronic acid, including its use in the development of new catalysts for chemical reactions, its use in the development of new sensors, and its potential use in medicinal chemistry. Further research is needed to fully understand the biochemical and physiological effects of (2-Methoxy-3,4-dimethylphenyl)boronic acid and its potential applications in these areas.
Méthodes De Synthèse
(2-Methoxy-3,4-dimethylphenyl)boronic acid can be synthesized using a variety of methods, including the reaction of 2-methoxy-3,4-dimethylphenylboronic acid with various reagents such as trimethylsilyl chloride or chlorotrimethylsilane. Another method involves the reaction of 2-methoxy-3,4-dimethylphenylboronic acid with dichloromethane and a base such as potassium carbonate. The resulting product can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(2-Methoxy-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including its use as a building block for the synthesis of various compounds such as boronic esters and boronate esters. It is also used as a catalyst in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and Sonogashira reactions. (2-Methoxy-3,4-dimethylphenyl)boronic acid has been used in the development of various sensors, including glucose sensors and pH sensors.
Propriétés
IUPAC Name |
(2-methoxy-3,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFOCPXSRBABCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-3,4-dimethylphenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)




![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)

![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)